Boc-N-Me-Glu(Obzl)-OH
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Description
Boc-N-Me-Glu(Obzl)-OH, also known as Boc-N-methyl-L-glutamic acid gamma-benzyl ester, is a chemical compound with the molecular formula C18H25NO6 . It has a molecular weight of 351.4 g/mol . The IUPAC name for this compound is (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid .
Molecular Structure Analysis
The molecular structure of Boc-N-Me-Glu(Obzl)-OH can be represented by the following SMILES notation: CC©©OC(=O)N©C@@HOCC1=CC=CC=C1)C(=O)O . This notation provides a way to represent the structure of the compound in a textual format.
Physical And Chemical Properties Analysis
Boc-N-Me-Glu(Obzl)-OH has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 501.0±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.1±3.0 kJ/mol . The flash point is 256.8±30.1 °C . The index of refraction is 1.525 . The molar refractivity is 90.9±0.3 cm^3 . The compound has 7 H bond acceptors and 1 H bond donor . It has 10 freely rotating bonds . The polar surface area is 93 Å^2 . The polarizability is 36.0±0.5 10^-24 cm^3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 296.6±3.0 cm^3 .
Scientific Research Applications
Peptide Synthesis and Modification
The compound Boc-N-Me-Glu(Obzl)-OH is used in peptide synthesis, demonstrating the utility of protecting groups in facilitating the assembly of complex peptide chains. For instance, the synthesis of oligophosphoseryl sequences from bovine caseins, involving the stepwise lengthening of peptide chains, utilizes derivatives similar to Boc-N-Me-Glu(Obzl)-OH for high yields in peptide assembly. This process highlights the role of such compounds in overcoming challenges associated with phosphorylation and the synthesis of phosphopeptides (Paquet & Johns, 1990).
Moreover, the use of Boc-N-Me-Glu(Obzl)-OH derivatives in the synthesis of membrane materials with chiral recognition sites underscores its significance in creating molecularly imprinted polymeric membranes. These membranes exhibit selective adsorption properties, showcasing the compound's role in enantioselective separations and its potential for applications in chiral drug synthesis and purification (Yoshikawa, Ooi, & Izumi, 2001).
Enhancing Peptide Synthesis Efficiency
The efficiency of peptide synthesis methods, such as the polymeric reagent method, is significantly improved by utilizing Boc-N-Me-Glu(Obzl)-OH derivatives. This improvement is evident in the synthesis of the C-terminal half of thymosin alpha 1, where such compounds facilitate the coupling of peptide segments, leading to high yields and purity of the desired peptide product (Mokotoff & Patchornik, 1983).
Additionally, the synthesis of γ-benzyltert-butoxycarbonyl-L-alanyl-D-glutamate and its derivatives demonstrates the compound's versatility in peptide chemistry. By enabling the efficient coupling of amino acid derivatives, Boc-N-Me-Glu(Obzl)-OH derivatives contribute to the synthesis of peptides with specific structural features, highlighting their importance in the development of novel peptide-based therapeutics (Zemlyakov, 2005).
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426675 |
Source
|
Record name | Boc-N-Me-Glu(Obzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Glu(Obzl)-OH | |
CAS RN |
200615-91-4 |
Source
|
Record name | Boc-N-Me-Glu(Obzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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